molecular formula C14H18N6 B2527926 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine CAS No. 2380070-92-6

4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine

Cat. No. B2527926
CAS RN: 2380070-92-6
M. Wt: 270.34
InChI Key: PAGKQYKACPYTRQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine, also known as PDD-00017273, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine involves the inhibition of specific receptors in the brain, known as nicotinic acetylcholine receptors. These receptors are involved in a range of physiological processes, including learning and memory, and are also implicated in a range of neurological disorders, including Alzheimer's disease and schizophrenia. By targeting these receptors, 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has the potential to modulate these processes and provide new insights into the underlying mechanisms of these disorders.
Biochemical and Physiological Effects:
4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. These effects are thought to be mediated by the compound's interaction with nicotinic acetylcholine receptors and other molecular targets in the brain and other tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine for lab experiments is its specificity for nicotinic acetylcholine receptors, which allows for the selective modulation of these receptors without affecting other molecular targets. This specificity also allows for the precise control of the compound's effects, making it a valuable tool for studying the underlying mechanisms of neurological disorders and other physiological processes. However, one limitation of 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine, including the development of new drug screening assays, the identification of new drug targets, and the exploration of its potential applications in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and its effects on specific molecular targets. Overall, 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine represents a promising candidate for further investigation in a range of scientific research areas.

Synthesis Methods

The synthesis of 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine involves a series of chemical reactions that are carefully controlled to produce a pure and stable compound. The initial step involves the reaction of 4-aminopyrimidine with 1-chloro-4-(4-methylpiperazin-1-yl)butane to form an intermediate compound. This intermediate is then reacted with 2,4-pentanedione to produce the final product.

Scientific Research Applications

4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a unique mechanism of action that targets specific receptors in the brain, making it a promising candidate for the development of new treatments for neurological disorders. In cancer research, 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been shown to have potent anti-tumor activity, making it a potential candidate for the development of new cancer therapies. Finally, in drug discovery, this compound has been used as a tool for the identification of new drug targets and the development of new drug screening assays.

properties

IUPAC Name

4,5-dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-11-12(2)16-10-18-14(11)20-7-5-19(6-8-20)13-3-4-15-9-17-13/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGKQYKACPYTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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